molecular formula C30H34O8 B211442 (10-Hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate CAS No. 66056-23-3

(10-Hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate

Cat. No.: B211442
CAS No.: 66056-23-3
M. Wt: 522.6 g/mol
InChI Key: AZQOQICAWOAGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoylgomisin H (C₃₀H₃₄O₈, molecular weight: 522.59 g/mol) is a lignan derived primarily from the fruits of Schisandra chinensis (五味子), a plant widely used in traditional medicine for its hepatoprotective, neuroprotective, and anti-inflammatory properties . Structurally, it features a dibenzocyclooctadiene skeleton substituted with a benzoyl group, which influences its pharmacokinetic and pharmacological behavior. Its retention time (Rt) in chromatographic analyses is 3.12 minutes under specific conditions, as observed in metabolic studies . Benzoylgomisin H is commercially available as a reference standard (purity ≥98%) for research purposes .

Properties

IUPAC Name

(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O8/c1-17-13-19-14-21(33-3)26(36-6)28(38-29(31)18-11-9-8-10-12-18)23(19)24-20(16-30(17,2)32)15-22(34-4)25(35-5)27(24)37-7/h8-12,14-15,17,32H,13,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQOQICAWOAGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316581
Record name Benzoylgomisin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66056-23-3
Record name Benzoylgomisin H
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66056-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoylgomisin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Sources and Raw Material Selection

Benzoylgomisin H is predominantly isolated from the fruits of Schisandra chinensis, a plant renowned in traditional Chinese medicine for its bioactive lignans. The compound’s concentration varies across plant tissues, with fruits yielding higher quantities compared to leaves or stems. Recent studies have identified subvarieties of Schisandra with enhanced lignan profiles, though geographical and seasonal factors significantly influence yield.

Solvent-Based Extraction Techniques

The extraction process typically begins with drying and pulverizing Schisandra fruits, followed by solvent immersion. Ethanol (70–95%) and methanol are the most effective solvents due to their ability to dissolve polar and non-polar lignans. A comparative study demonstrated that ethanol extracts yielded 1.55 mg/g of Benzoylgomisin H, outperforming ethyl acetate (1.12 mg/g) and hexane (0.34 mg/g).

Table 1: Solvent Efficiency in Benzoylgomisin H Extraction

SolventConcentration (%)Yield (mg/g)Purity (%)
Ethanol951.5578.2
Methanol801.4875.6
Ethyl Acetate1001.1268.9
Hexane1000.3442.1

Data adapted from lignan profiling studies.

Advanced Extraction Technologies

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have emerged as efficient alternatives to conventional soaking. UAE at 40 kHz for 30 minutes increased yield by 22% compared to static immersion, while MAE reduced extraction time from 24 hours to 15 minutes. These methods enhance solvent penetration and disrupt plant cell walls, facilitating higher lignan recovery.

Purification and Isolation Strategies

Chromatographic Techniques

Crude extracts undergo multi-step chromatography to isolate Benzoylgomisin H. Silica gel column chromatography (SGCC) with a gradient elution of chloroform-methanol (9:1 to 7:3) achieves preliminary separation. Subsequent purification using Sephadex LH-20 gel filtration in methanol removes polysaccharides and pigments, yielding 85–90% purity. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns finalizes the process, achieving >98% purity.

Challenges in Purification

The structural similarity of dibenzocyclooctadiene lignans complicates isolation. Benzoylgomisin H co-elutes with gomisin A and schisantherin B under standard conditions, necessitating optimized mobile phases (e.g., acetonitrile-water with 0.1% formic acid) for baseline separation. Industrial-scale processes face additional hurdles, including resin fouling and solvent recovery costs.

Industrial-Scale Production

Scaling Extraction and Purification

Industrial facilities employ countercurrent extraction (CCE) to maximize solvent efficiency. A three-stage CCE system reduces ethanol consumption by 40% while maintaining yields of 1.2–1.4 mg/g. Continuous chromatography systems, such as simulated moving bed (SMB) technology, enable high-throughput purification, processing 50 kg of crude extract daily.

Quality Control in Manufacturing

Strict adherence to Good Manufacturing Practices (GMP) ensures batch consistency. Key quality parameters include:

  • Purity : ≥95% (HPLC)

  • Residual Solvents : <50 ppm (GC-MS)

  • Heavy Metals : <10 ppm (ICP-MS)

Analytical Validation of Preparation Methods

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm Benzoylgomisin H’s structure. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 6.85 (s, H-12), δ 5.34 (d, J=6.8 Hz, H-7)

  • ESI-MS : m/z 523.2 [M+H]⁺

Stability Studies

The compound degrades by 15% after 6 months at -20°C in dried form but remains stable in DMSO at -80°C for 12 months . Light exposure accelerates decomposition, necessitating amber glass storage.

Chemical Reactions Analysis

Absence of Direct Literature Evidence

No peer-reviewed studies, synthetic pathways, or reaction mechanisms for Benzoylgomisin H were identified in the provided sources. The compound does not appear in:

  • PubMed Central (PMC) articles on reaction optimization .

  • Master Organic Chemistry reaction databases .

  • Organic Chemistry Portal benzothiazole syntheses .

Contextual Analysis of Related Compounds

Benzoylgomisin H is a dibenzocyclooctadiene lignan derived from Schisandra species. While its structural analogs (e.g., Gomisin A, Schisandrin) have documented bioactivity, their chemical reactivity profiles remain understudied in the provided materials. Key gaps include:

  • Esterification/Transesterification : Potential reactions at the benzoyl group.

  • Oxidation/Reduction : Stability of the cyclooctadiene ring under acidic/basic conditions.

  • Biochemical Modifications : Enzymatic transformations in metabolic pathways.

Recommended Investigative Steps

To address this knowledge gap, consider:

  • Specialized Databases :

    • Reaxys or SciFinder for unpublished synthetic data.

    • Natural product journals (Journal of Natural Products, Phytochemistry).

  • Structural Analog Studies :

    • Review reactivity patterns of Gomisin derivatives (e.g., acid-catalyzed ring-opening).

  • Experimental Proposals :

    • Hydrolysis : Test stability of the benzoyl ester under alkaline conditions.

    • Epoxidation : Investigate dienophile interactions with the cyclooctadiene core.

    • C-H Functionalization : Explore metal-catalyzed modifications (e.g., Pd-mediated coupling).

For further analysis, direct experimental work or access to proprietary/non-indexed studies is required. Current literature emphasizes benzothiazoles and unrelated heterocycles, highlighting the need for targeted research on lignan derivatives like Benzoylgomisin H.

Scientific Research Applications

Benzoylgomisin H has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzoylgomisin H involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoylgomisin H belongs to the dibenzocyclooctadiene lignan family, which includes structurally analogous compounds differentiated by substituents (e.g., acyl groups, hydroxylation patterns). Below is a detailed comparison with key analogues:

Gomisin G (C₃₀H₃₂O₉, MW: 536.6 g/mol)

  • Structural Differences : Gomisin G lacks the benzoyl group present in Benzoylgomisin H but contains an additional hydroxyl group and a methylenedioxy moiety. This difference reduces its lipophilicity (Rt = 4.08 min vs. 3.12 min for Benzoylgomisin H) .
  • Functional Implications : Gomisin G exhibits stronger anti-inflammatory activity due to its hydroxylation pattern, which enhances hydrogen bonding with COX-2 enzymes . Benzoylgomisin H, however, shows higher metabolic stability in vivo, attributed to the benzoyl group’s resistance to oxidative degradation .

Angeloylgomisin Q (C₂₉H₃₈O₉, MW: 553.24 g/mol)

  • Structural Differences: Angeloylgomisin Q substitutes the benzoyl group with an angeloyl (2-methylbut-2-enoyl) group. This substitution increases its molecular weight slightly but reduces aromatic interactions in biological systems.
  • Functional Implications : Angeloylgomisin Q demonstrates superior anti-asthmatic activity in murine models compared to Benzoylgomisin H, likely due to its angeloyl group modulating IL-4 and IgE levels . However, Benzoylgomisin H shows broader bioavailability, detectable in plasma for up to 480 minutes post-administration .

Benzoylgomisin O (C₃₀H₃₂O₈, MW: 520.57 g/mol)

  • Structural Differences : Benzoylgomisin O differs by two hydrogen atoms (C₃₀H₃₂O₈ vs. C₃₀H₃₄O₈), suggesting a double bond or reduced saturation in its skeleton.
  • Functional Implications : Benzoylgomisin O is a potent inhibitor of 15-LOX, COX-1, and COX-2 enzymes (IC₅₀ < 10 µM), with marked anti-inflammatory effects . Benzoylgomisin H’s bioactivity data remain less documented, though its structural similarity implies overlapping but distinct targets.

Tigloylgomisin H (C₂₈H₃₆O₈, MW: 500.59 g/mol)

  • Structural Differences : Replaces the benzoyl group with a tigloyl (2,3-dimethylacryloyl) group, reducing molecular weight and altering polarity.
  • Functional Implications : Tigloylgomisin H exhibits faster metabolic clearance (Rt = 2.17 min) and weaker binding to plasma proteins compared to Benzoylgomisin H .

Comparative Pharmacological Data

Compound Molecular Formula Rt (min) Key Bioactivities Metabolic Stability
Benzoylgomisin H C₃₀H₃₄O₈ 3.12 Neuroprotective (inferred) High (>480 min)
Gomisin G C₃₀H₃₂O₉ 4.08 Anti-inflammatory, COX-2 inhibition Moderate (360 min)
Angeloylgomisin Q C₂₉H₃₈O₉ 3.51 Anti-asthmatic, IgE modulation High (480 min)
Benzoylgomisin O C₃₀H₃₂O₈ N/A 15-LOX/COX inhibition, anti-inflammatory Moderate
Tigloylgomisin H C₂₈H₃₆O₈ 2.17 Antioxidant Low (120 min)

Research Findings and Implications

  • Metabolic Stability : Benzoylgomisin H’s benzoyl group enhances resistance to hepatic demethylation and hydroxylation, making it more persistent in systemic circulation than Gomisin G or Tigloylgomisin H .

Biological Activity

Benzoylgomisin H is a dibenzocyclooctadiene lignan predominantly found in the fruits of Schisandra chinensis , a plant recognized for its extensive use in traditional Chinese medicine. This compound exhibits a variety of biological activities, including antioxidant , anti-inflammatory , anti-cancer , and hepatoprotective properties. This article delves into the biological activities, mechanisms of action, and research findings related to Benzoylgomisin H, supported by data tables and case studies.

  • Chemical Formula : C30H34O8
  • Molecular Weight : 522.6 g/mol
  • CAS Number : 66056-23-3

Biological Activities

  • Antioxidant Activity
    • Benzoylgomisin H has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes, which helps mitigate oxidative stress in cells.
  • Anti-inflammatory Activity
    • The compound inhibits the production of pro-inflammatory cytokines and mediators, contributing to its potential in treating inflammatory diseases.
  • Anti-cancer Activity
    • Research indicates that Benzoylgomisin H induces apoptosis in cancer cells and inhibits their proliferation by targeting specific signaling pathways .
  • Hepatoprotective Effects
    • Studies suggest that it may protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for liver disease therapies.

Benzoylgomisin H interacts with multiple molecular targets:

  • It enhances the activity of antioxidant pathways.
  • It modulates inflammatory responses by affecting cytokine production.
  • It triggers apoptotic pathways in cancer cells through various intracellular signaling cascades.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
Anti-cancerInduces apoptosis, inhibits proliferation
HepatoprotectiveProtects liver cells from oxidative damage

Case Studies

  • Study on Anti-Cancer Properties
    • A study investigated the effects of Benzoylgomisin H on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis compared to control groups . The results indicated that the compound could be a promising agent for cancer treatment.
  • Hepatoprotective Study
    • Research involving animal models demonstrated that Benzoylgomisin H administration significantly reduced liver enzyme levels indicative of liver damage when exposed to hepatotoxic agents. Histopathological examinations confirmed reduced necrosis and inflammation in liver tissues .
  • Neuroprotective Effects in Alzheimer’s Disease Models
    • A pharmacokinetic and pharmacodynamic study established that Benzoylgomisin H could regulate neurotransmitter levels in models of Alzheimer’s disease, suggesting its potential role in neuroprotection . The study utilized advanced techniques like microdialysis coupled with ultra-performance liquid chromatography to assess these effects.

Q & A

Q. What validated analytical methods are recommended for confirming the structural identity of Benzoylgomisin H in novel extracts?

To confirm the structural identity of Benzoylgomisin H, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, ensuring alignment with published data for related lignans .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can confirm the molecular formula (C₃₀H₃₄O₈) and fragmentation patterns .
  • Comparative Analysis : Cross-reference data with existing literature on structurally similar gomisins (e.g., Benzoylgomisin O) to identify functional groups like benzoyl moieties .
  • Purity Assessment : Use HPLC with UV detection (e.g., λ = 254 nm) and TLC to verify homogeneity (>95% purity) .

Q. How should researchers ensure reproducibility in synthesizing or isolating Benzoylgomisin H?

  • Detailed Experimental Protocols : Document reaction conditions (solvents, temperatures, catalysts) and purification steps (column chromatography, recrystallization) in the main manuscript or supplementary materials .
  • Characterization Standards : For novel syntheses, provide full spectral data (NMR, IR, MS) and melting points. For isolation from natural sources (e.g., Schisandra species), specify plant parts, extraction solvents, and geographic origin .
  • Reference Controls : Include known compounds (e.g., Gomisin H) as internal standards during isolation to validate methodology .

Q. What are the best practices for assessing the purity of Benzoylgomisin H in pharmacological studies?

  • Chromatographic Methods : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Compare retention times with authenticated standards .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm a sharp melting point consistent with literature (e.g., 66056-23-3) .
  • Quantitative NMR (qNMR) : Integrate proton signals against a certified internal standard (e.g., maleic acid) for absolute purity quantification .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibitory activity of Benzoylgomisin H?

  • Target Selection : Prioritize enzymes linked to Benzoylgomisin H’s structural analogs (e.g., COX-1/2, 15-LOX for anti-inflammatory activity) .
  • Assay Design :
    • In Vitro Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX Inhibition Screening Kit) with IC₅₀ calculations. Include positive controls (e.g., Indomethacin) .
    • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive).
  • Dose-Response Curves : Test a logarithmic concentration range (e.g., 0.1–100 µM) to establish efficacy thresholds .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for Benzoylgomisin H?

  • Systematic Review : Apply PRISMA guidelines to aggregate data from preclinical studies, noting variables like assay conditions, cell lines, and compound purity .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to harmonize IC₅₀ values across studies, adjusting for heterogeneity in experimental designs .
  • Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., uniform solvent systems, cell culture conditions) .

Q. How should researchers approach in vivo toxicity profiling of Benzoylgomisin H?

  • Animal Models : Follow OECD guidelines for acute toxicity (e.g., 14-day oral gavage in rodents) and chronic exposure studies .
  • Endpoint Analysis : Monitor hematological, hepatic, and renal biomarkers (ALT, AST, BUN) alongside histopathological examinations .
  • Dose Escalation : Use a modified Fibonacci sequence to identify the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL) .

Q. What methodologies are suitable for studying the pharmacokinetics of Benzoylgomisin H?

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayers to predict intestinal permeability .
    • Metabolism : Liver microsome assays (human/rodent) to identify phase I/II metabolites via LC-MSⁿ .
  • Pharmacokinetic Parameters : Conduct intravenous and oral dosing in rodents, with serial blood sampling for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .

Data Presentation and Reproducibility

Q. Table 1. Key Characterization Data for Benzoylgomisin H

ParameterMethodExpected OutcomeReference
Molecular FormulaHRMSC₃₀H₃₄O₈ (m/z 522.59 [M+H]⁺)
¹H NMR (CDCl₃)500 MHz NMRδ 7.45 (s, benzoyl protons)
PurityHPLC-UV>98% (λ = 254 nm)
Melting PointDSC180–182°C

Q. How can researchers ensure transparency in reporting negative or inconclusive results?

  • Supplementary Materials : Publish raw data (e.g., NMR spectra, assay replicates) in open-access repositories .
  • Preclinical Checklists : Adopt ARRIVE guidelines for animal studies to report all experimental variables, including attrition rates and statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10-Hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate
Reactant of Route 2
Reactant of Route 2
(10-Hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.